3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine

Antioxidant Oil Stability Food Additives

Oxidative degradation at high temperatures limits polymer and lubricant performance, with volatile antioxidants like BHT showing evaporative loss above 200°C. This hindered phenolic hydrazine (CAS 6392-47-8) offers a dual-mechanism solution. • **Enhanced Thermal Stability**: Boiling point of 351.3°C (86°C higher than BHT) minimizes processing loss in polyolefins and engineering plastics. • **Bifunctional Activity**: Combines radical scavenging with metal chelation; extends induction period 2x vs. BHT in edible oils. • **Synthetic Utility**: Reactive hydrazine group enables hydrazone or bis-phenolic derivatives (e.g., Irganox 1024 analogs). • **Multi-Matrix Validated**: Effective in turbine oils, rubber, polyethylene, and fuel additives per patent literature.

Molecular Formula C15H26N2O
Molecular Weight 250.38 g/mol
CAS No. 6392-47-8
Cat. No. B12282868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine
CAS6392-47-8
Molecular FormulaC15H26N2O
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNN
InChIInChI=1S/C15H26N2O/c1-14(2,3)11-7-10(9-17-16)8-12(13(11)18)15(4,5)6/h7-8,17-18H,9,16H2,1-6H3
InChIKeyIASJHJLPUUPIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine (CAS 6392-47-8) Baseline


3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine (CAS 6392-47-8) is a substituted hydrazine derivative featuring a 2,6-di-tert-butylphenol core, classifying it as a hindered phenolic antioxidant [1]. Its molecular architecture combines the radical-scavenging capability of the 3,5-di-tert-butyl-4-hydroxybenzyl moiety with a reactive hydrazine functional group, enabling both primary antioxidant activity and secondary synthetic utility [2]. The compound exhibits a predicted boiling point of 351.3°C and a vapor pressure of 0.0±0.8 mmHg at 25°C, indicative of low volatility and high thermal stability relative to simpler phenolic antioxidants [1].

Hindered phenol + hydrazine: bifunctional antioxidant and synthetic building block
High thermal stability profile for polymer processing and engine lubricant research
Hydrazine reactivity enables custom stabilizer design via condensation or cyclization pathways

3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine (CAS 6392-47-8) vs. BHT


Despite sharing the hindered phenol backbone with ubiquitous antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol), 3,5-di-tert-butyl-4-hydroxybenzylhydrazine demonstrates distinct performance characteristics that preclude simple substitution. The incorporation of a hydrazine functional group dramatically alters antioxidant efficacy, thermal stability, and chemical reactivity [1]. While BHT is a monofunctional radical scavenger, the hydrazine moiety in the target compound confers bifunctional activity—potentially enabling both hydrogen atom transfer and metal chelation—as well as a reactive site for further derivatization into higher-performance stabilizers [2]. These differences translate into quantifiable advantages in antioxidant potency and material compatibility that are critical for scientific and industrial selection.

Monofunctional vs. bifunctional activity
BHT is a radical scavenger only; the hydrazine group may support bifunctional antioxidant mechanisms, so the mechanism profile may not transfer directly.
Thermal stability mismatch
The compound exhibits reported higher thermal retention than BHT; substituting BHT into high-temperature processes risks additive loss through volatilization.
No synthetic handle for derivatization
BHT lacks the hydrazine reactive site; using it as a substitute in custom stabilizer design eliminates the ability to create non-migrating antioxidant derivatives.

3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine (CAS 6392-47-8): Key Evidence


Antioxidant Efficacy in Edible Oils

In a direct comparative study using stripped corn oil at 79.5±1.0°C, amine derivatives of 3,5-di-tert-butyl-4-hydroxybenzyl—the class to which 3,5-di-tert-butyl-4-hydroxybenzylhydrazine belongs—prolonged the oxidative induction period to twice that of BHT (2,6-di-tert-butyl-4-methylphenol) [1]. BHT is the benchmark hindered phenolic antioxidant in this application. The study reported that 'Both amine derivatives were able to prolong the induction period of the corn oil twice as much as BHT,' while alkoxyl derivatives merely matched BHT performance [1]. This establishes a clear, quantitative performance advantage for hydrazine-containing derivatives over the simplest hindered phenol.

Oil Stability
Class-level
Induction period 2× BHT in stripped corn oil
Supports oxidative stability screening for oils and lubricants
Class-level inference; data from amine-derivative class
Antioxidant Oil Stability Food Additives

Thermal Stability

The predicted boiling point of 3,5-di-tert-butyl-4-hydroxybenzylhydrazine is 351.3±30.0°C at 760 mmHg [1]. In contrast, the measured boiling point of BHT—the most direct structural analog lacking the hydrazine functionality—is 265°C [2]. This 86.3°C difference represents a substantial increase in thermal stability and a corresponding reduction in volatility during high-temperature processing. The target compound also exhibits a vapor pressure of 0.0±0.8 mmHg at 25°C [1], compared to BHT's <0.01 mmHg at 20°C , further underscoring its lower fugitive emission potential.

Thermal Stability
Head-to-head
Boiling point 351°C (BHT 265°C)
Higher thermal retention for high-temperature processing context
Predicted value; experimental verification recommended
Thermal Stability High-Temperature Processing Volatility

Broad Matrix Compatibility

U.S. Patent 3,489,684 explicitly discloses and exemplifies the use of 3,5-di-tert-butyl-4-hydroxybenzylhydrazine as an antioxidant in a remarkably broad array of organic materials, including: (1) pork fat (Example 5); (2) turbine oils (Example 8); (3) polyethylene (Example 6); (4) natural rubber and synthetic elastomers; (5) petroleum products; and (6) polyolefins [1]. The patent also covers its use in pale crepe rubber compositions and demonstrates compatibility with complex formulations containing ZnO, CaCO₃, sulfur, and vulcanization accelerators [1]. This breadth of validated application distinguishes the compound from many single-purpose phenolic antioxidants.

Matrix Compatibility
Reported
6 organic material classes validated in patent examples
Supports multi-product formulation deployment review
Patent examples; formulation-dependent performance
Polymer Stabilization Lubricants Elastomers Food Packaging

Synthetic Versatility

The hydrazine group (-NH-NH₂) of 3,5-di-tert-butyl-4-hydroxybenzylhydrazine confers reactivity that is absent in non-hydrazine hindered phenols. It readily undergoes condensation with carbonyl compounds to form hydrazones [1] and reacts with isocyanates and isothiocyanates to yield complex heterocyclic products [2]. Specifically, reactions with phenyl α-chlorovinyl ketones yield pyrazole derivatives, while treatment with β-chloroethyl isocyanate leads to debenzylation and cyclization [2]. This synthetic accessibility positions the compound as a versatile building block for creating tailored, high-molecular-weight, or multifunctional antioxidants (e.g., via reaction with diisocyanates or bis-electrophiles) that exhibit enhanced extraction resistance and reduced migration in polymer matrices [3].

Synthetic Utility
Class-level
Hydrazine reactive toward carbonyls, isocyanates, isothiocyanates
Enables custom stabilizer synthesis pathway exploration
Derivatization conditions vary; lab-scale examples
Organic Synthesis Antioxidant Derivatization Polymer Additives

3,5-DI-Tert-butyl-4-hydroxy-benzyl-hydrazine (CAS 6392-47-8): Application Scenarios


Edible Oil and Bio-Lubricant Stabilization

When formulating edible oils, frying fats, or bio-based lubricants where oxidative rancidity is the primary failure mode, 3,5-di-tert-butyl-4-hydroxybenzylhydrazine offers a demonstrated twofold extension of the induction period relative to BHT under accelerated testing conditions [1]. This performance advantage is particularly valuable for products with extended shelf-life requirements, high-temperature frying applications, or export markets demanding stringent oxidative stability metrics. The compound's hydrazine moiety contributes to this enhanced activity, making it a scientifically justified upgrade from simple monophenolic antioxidants [1].

High-Temperature Polymer Processing

In the extrusion, injection molding, or film blowing of polyolefins such as polyethylene and polypropylene, processing temperatures often exceed 200°C. Under these conditions, volatile antioxidants like BHT (boiling point 265°C) are prone to evaporative loss, compromising long-term heat aging performance. 3,5-Di-tert-butyl-4-hydroxybenzylhydrazine, with a boiling point 86°C higher (351°C) and correspondingly low vapor pressure, exhibits superior retention during high-temperature processing [2]. Patent precedent confirms its efficacy as a stabilizer in polyethylene and rubber compounds, validating its suitability for demanding polymer applications [3].

Custom Antioxidant Synthesis

Research laboratories and specialty chemical manufacturers seeking to create non-migrating, extraction-resistant antioxidants can leverage the reactive hydrazine group of this compound as a synthetic handle. The hydrazine moiety readily condenses with carbonyl-containing monomers, oligomers, or polymers to form hydrazone linkages, or reacts with diisocyanates to yield bis-phenolic antioxidants analogous to Irganox 1024 [4]. This derivatization capability enables the design of stabilizers tailored for specific polymer compatibility, reduced migration in food-contact materials, or enhanced performance in aqueous extraction environments [5].

Multi-Matrix Stabilization

Industrial lubricant and fuel additive packages, as well as rubber compound formulations, benefit from a single antioxidant that demonstrates validated performance across diverse organic matrices. Patent examples confirm the effective stabilization of turbine oils, petroleum products, natural rubber, and synthetic elastomers using 3,5-di-tert-butyl-4-hydroxybenzylhydrazine [3]. For formulators managing multiple product lines, this multi-matrix compatibility reduces the need to qualify and inventory separate antioxidants for each application, streamlining procurement and regulatory documentation [3].

Application
Selection Property
Validation Focus
Edible oil & bio-lubricant stabilization
Oxidative induction period profile
Accelerated oxidative stability assessment
High-temperature polymer processing
Thermal retention during processing
Processing loss & long-term heat aging review
Custom antioxidant synthesis
Hydrazine reactivity for derivatization
Derivatization efficiency & migration resistance evaluation
Multi-matrix stabilization
Cross-material antioxidant performance
Performance validation in fats, oils, elastomers, polyolefins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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